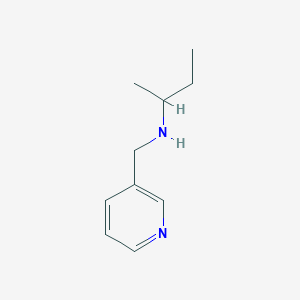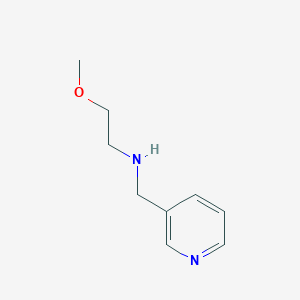
2-(Bromomethyl)quinoxaline
Overview
Description
2-(Bromomethyl)quinoxaline is a heterocyclic compound that features a quinoxaline ring with a bromomethyl group attached at the second position. Quinoxalines are known for their broad spectrum of biological activities and applications in material science . The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
2-(Bromomethyl)quinoxaline, a derivative of quinoxaline, is known to exhibit antibacterial activity . Quinoxalines are an important class of nitrogen-containing heterocyclic compounds prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . .
Mode of Action
Quinoxalines, in general, are known to interact with various biological targets due to their broad spectrum of biological activities . The synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones, requiring either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .
Biochemical Pathways
Quinoxaline-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiprotozoal, antiviral, inhibition of the enzyme phosphodiesterase, and anti-inflammatory effects . These activities suggest that quinoxalines may interact with multiple biochemical pathways.
Result of Action
It is known that quinoxaline derivatives show antibacterial activity , suggesting that they may have an effect at the molecular and cellular levels.
Action Environment
The synthesis of quinoxalines has been studied with a focus on sustainable approaches, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis . These approaches suggest that the synthesis and action of quinoxalines can be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including DNA and proteins, through mechanisms such as intercalation and covalent binding. For instance, quinoxaline derivatives, including this compound, have been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can induce apoptosis in cancer cells by activating the mitochondrial pathway and triggering the release of cytochrome c . Additionally, this compound can affect cellular proliferation and differentiation by interacting with key regulatory proteins and transcription factors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This compound can also intercalate into DNA, disrupting the normal function of DNA replication and transcription . Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA replication . Additionally, this compound can be targeted to other organelles, such as mitochondria, where it can influence mitochondrial function and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 2-methylquinoxaline using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)quinoxaline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of azidoquinoxalines, thiocyanatoquinoxalines, and methoxyquinoxalines.
Oxidation: Formation of quinoxaline-2-carboxylic acid.
Reduction: Formation of dihydroquinoxaline derivatives.
Scientific Research Applications
2-(Bromomethyl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the bromomethyl group, with similar biological activities.
2-Methylquinoxaline: A precursor in the synthesis of 2-(Bromomethyl)quinoxaline.
2,3-Dibromomethylquinoxaline: A derivative with two bromomethyl groups, exhibiting enhanced reactivity.
Uniqueness: this compound is unique due to its specific reactivity conferred by the bromomethyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other quinoxaline derivatives .
Properties
IUPAC Name |
2-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMJCLTIHPLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415328 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-43-2 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)




![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)
![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)







